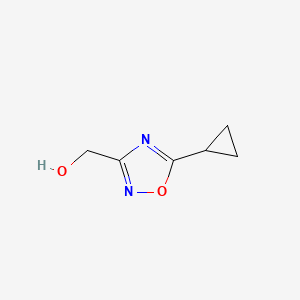

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-7-6(10-8-5)4-1-2-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSUEZKWAUCIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588004 | |

| Record name | (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-06-8 | |

| Record name | (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The 1,2,4-oxadiazole scaffold is a privileged structure in modern medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This document details the core physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, discusses spectroscopic characterization, and explores the compound's reactivity and applications. It is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Core Chemical and Physicochemical Properties

This compound is a bifunctional molecule featuring a stable 1,2,4-oxadiazole core, a lipophilic cyclopropyl group, and a synthetically versatile primary alcohol. These features combine to create a building block with desirable drug-like properties.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 915920-06-8 | ChemScene[3] |

| Molecular Formula | C₆H₈N₂O₂ | ChemScene[3] |

| Molecular Weight | 140.14 g/mol | ChemScene[3] |

| Canonical SMILES | C1CC1C2=NC(=NO2)CO | ChemScene[3] |

| Purity | Typically ≥98% | ChemScene[3] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | ChemScene[3] |

Table 2: Computed Physicochemical Data for Drug Discovery

| Property | Value | Significance in Drug Design | Source |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 59.15 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable. | ChemScene[3] |

| LogP (Octanol/Water Partition Coeff.) | 0.4393 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. | ChemScene[3] |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 | Provides points for interaction with biological targets. | ChemScene[3] |

| Rotatable Bonds | 2 | A low count suggests conformational rigidity, which can be beneficial for binding affinity and selectivity. | ChemScene[3] |

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the acylation of an amidoxime followed by a thermal or base-catalyzed cyclodehydration. Here, we present a robust, two-step protocol starting from commercially available cyclopropanecarbonitrile.

Overall Synthetic Scheme

The proposed synthesis proceeds via the formation of cyclopropanecarboxamidoxime, which is then coupled with an activated and protected glycolic acid derivative, followed by cyclization and deprotection to yield the target molecule.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Part A: Synthesis of Cyclopropanecarboxamidoxime

-

Reagent Setup: To a 250 mL round-bottom flask, add cyclopropanecarbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The base (sodium bicarbonate) is essential to liberate free hydroxylamine from its hydrochloride salt. The ethanol/water mixture ensures the solubility of both organic and inorganic reagents.

-

-

Work-up: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield cyclopropanecarboxamidoxime, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

-

Reagent Setup: Dissolve the crude cyclopropanecarboxamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath. Add pyridine (1.2 eq).

-

Acylation: Add 2-acetoxyacetyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature remains below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation. The reaction is run at 0°C initially to control the exothermic reaction.

-

-

Cyclization: Remove the DCM under reduced pressure. Add toluene to the residue and heat to reflux for 8-12 hours. The cyclodehydration forms the acetyl-protected oxadiazole.

-

Deprotection: Cool the mixture and evaporate the toluene. Dissolve the residue in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2-4 hours to cleave the acetate protecting group.

-

Purification: Neutralize the mixture with dilute HCl, remove the methanol in vacuo, and extract the product into ethyl acetate. The crude product is then purified using silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Self-Validation: The purity of the final product should be confirmed to be >98% by High-Performance Liquid Chromatography (HPLC) and its structure verified by NMR and MS analysis as described in the following section.

-

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data are predicted based on the known structure and standard spectroscopic principles.

Table 3: Predicted Analytical Data for Structural Elucidation

| Technique | Expected Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 4.85 (s, 2H, -CH₂OH), 3.0-3.5 (br s, 1H, -OH), 1.95-2.10 (m, 1H, cyclopropyl-CH), 1.20-1.35 (m, 2H, cyclopropyl-CH₂), 1.05-1.15 (m, 2H, cyclopropyl-CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ≈ 178.5 (C₅-oxadiazole), 168.0 (C₃-oxadiazole), 58.0 (-CH₂OH), 10.5 (cyclopropyl-CH₂), 8.5 (cyclopropyl-CH). |

| HRMS (ESI+) | Calculated for C₆H₉N₂O₂⁺ [M+H]⁺: 141.0658. Found: 141.065X. |

| FT-IR (ATR) | ν (cm⁻¹) ≈ 3400-3200 (broad, O-H stretch), 3080 (C-H stretch, cyclopropyl), 2950-2850 (C-H stretch, sp³), 1640 (C=N stretch), 1050 (C-O stretch). |

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its dual nature: a stable heterocyclic core and a reactive functional handle.

Reactivity Profile

The 1,2,4-oxadiazole ring is chemically robust and generally stable to a wide range of reaction conditions, including mild acids, bases, and many oxidative/reductive reagents.[1] The primary alcohol is the main site of reactivity, allowing for its use as a versatile synthon.

Caption: Key synthetic transformations of the primary alcohol functional group.

Role in Medicinal Chemistry

-

Scaffold and Building Block: This molecule is an ideal starting point for fragment-based drug discovery (FBDD) or as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The alcohol allows for covalent linkage to other fragments or core structures.

-

Bioisosterism: The 1,2,4-oxadiazole ring is a well-known bioisostere of ester and amide groups.[1] Replacing a metabolically labile ester with this heterocycle can significantly improve a drug candidate's pharmacokinetic profile by blocking hydrolysis by esterase enzymes, thereby increasing its half-life and bioavailability.

-

Modulation of Properties: The cyclopropyl group is a "lipophilic hydrogen bond donor" mimic and can increase metabolic stability by blocking potential sites of oxidation. Its rigid structure can also help lock a molecule into a specific, bioactive conformation, improving binding affinity to its target.

Safety and Handling

This compound requires careful handling due to its potential as an irritant.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |Source: ChemScene[3]

Protocol for Safe Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling Procedures: Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261). Wash hands and any exposed skin thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270).

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Skin: Wash with plenty of soap and water (P302+P352).

-

Inhalation: Remove person to fresh air and keep comfortable for breathing (P304+P340).

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405).

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations (P501).

Conclusion

This compound is a high-value chemical intermediate with a compelling profile for modern drug discovery. Its combination of a stable, bioisosteric oxadiazole core, a property-modulating cyclopropyl group, and a synthetically tractable alcohol handle makes it a powerful tool for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a framework for its effective utilization in the laboratory, enabling the development of next-generation therapeutics.

References

-

(5-CYCLOBUTYL-1,2,4-OXADIAZOL-3-YL)METHANOL | 915925-42-7. Angene Chemical. Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC, PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol (CAS 915920-06-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. While specific biological data for this exact molecule is not extensively published, this guide synthesizes information on its chemical properties, a proposed synthetic route based on established methodologies for analogous structures, and its potential applications in drug discovery. The inclusion of the 1,2,4-oxadiazole and cyclopropyl moieties suggests its relevance as a scaffold for developing novel therapeutic agents. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential exploration of this and related compounds.

Introduction: The Chemical Significance of the Scaffold

This compound is a molecule that incorporates two key structural features highly valued in modern drug discovery: the 1,2,4-oxadiazole ring and a cyclopropyl group. The strategic combination of these moieties suggests the potential for this compound to serve as a versatile building block in the design of novel therapeutics.

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] It is often employed as a bioisosteric replacement for amide and ester functional groups, offering improved metabolic stability and oral bioavailability.[3] Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[1][3]

The cyclopropyl group is the smallest carbocyclic ring and its incorporation into drug candidates can confer several advantageous properties. These include enhanced metabolic stability, increased potency, and improved membrane permeability. The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, which can lead to higher selectivity for its biological target.

Given the established importance of these two structural motifs, this compound represents a promising starting point for the development of new chemical entities with potential therapeutic value. A complex derivative containing the (5-cyclopropyl-1,2,4-oxadiazol-3-yl) moiety has been evaluated for its activity in serum, indicating the relevance of this scaffold in biologically active compounds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 915920-06-8 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Light yellow to yellow oil | [5] |

| Storage Temperature | 2-8°C | [5] |

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of the 1,2,4-Oxadiazole Core

The first step involves the formation of the 1,2,4-oxadiazole ring by reacting cyclopropanecarboximidamide with a protected form of hydroxyacetic acid, such as ethyl 2-hydroxyacetate.[8][9] This reaction is typically carried out in the presence of a coupling agent and a base, followed by heating to induce cyclodehydration.

Step 2: Reduction to the Final Product

The resulting ester intermediate can then be reduced to the primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[10]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1, 5-a]quinoxalin-4(5H)-one in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL | 1511146-38-5 [chemicalbook.com]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 7. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3 | CID 62215201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl 2-hydroxyacetate | C4H8O3 | Reactory [reactory.app]

- 10. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system is a cornerstone in modern medicinal chemistry. Its prevalence in drug discovery is attributed to its remarkable metabolic stability and its role as a versatile bioisostere for amide and ester functionalities, which are often susceptible to enzymatic degradation. The incorporation of a 1,2,4-oxadiazole moiety can significantly enhance the pharmacokinetic profile of a drug candidate. The target molecule, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, serves as a crucial building block, providing a synthetically accessible handle for the elaboration of more complex molecular architectures. This guide delineates a robust and reproducible synthetic pathway, underpinned by mechanistic rationale and practical, field-tested protocols.

Part 1: Retrosynthetic Strategy and Mechanistic Underpinnings

A logical and efficient retrosynthetic analysis is paramount for devising a successful synthetic route. For this compound, the most common and reliable disconnection strategy involves the formation of the 1,2,4-oxadiazole ring via the cyclization of an O-acylated amidoxime intermediate. This approach is favored due to the ready availability of the starting materials and the high efficiency of the cyclization step.

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis, therefore, commences with the preparation of a key amidoxime intermediate, followed by acylation and subsequent cyclization to construct the heterocyclic core. The final step involves the conversion of a precursor functional group into the desired primary alcohol.

Part 2: Detailed Synthetic Protocol and Experimental Walkthrough

The following multi-step synthesis provides a reliable and scalable route to this compound.

Step 1: Synthesis of N'-Hydroxycyclopropanecarboximidamide

The journey begins with the formation of the amidoxime, a critical precursor for the oxadiazole ring. This transformation involves the nucleophilic addition of hydroxylamine to cyclopropanecarbonitrile.

-

Protocol: To a stirred solution of hydroxylamine hydrochloride (1.2 equivalents) and a mild base such as sodium bicarbonate (1.5 equivalents) in a protic solvent like ethanol, cyclopropanecarbonitrile (1.0 equivalent) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N'-hydroxycyclopropanecarboximidamide, which is typically of sufficient purity for the subsequent step.

-

Mechanistic Insight: The base neutralizes the HCl salt of hydroxylamine, liberating the free nucleophile. The nitrogen atom of hydroxylamine then attacks the electrophilic carbon of the nitrile, initiating the formation of the amidoxime.

Step 2: Acylation of the Amidoxime Intermediate

The amidoxime is then acylated with 2-chloroacetyl chloride to form the O-acylated intermediate, which is primed for cyclization.

-

Protocol: The crude N'-hydroxycyclopropanecarboximidamide (1.0 equivalent) is dissolved in an aprotic solvent such as dichloromethane and cooled in an ice bath. A non-nucleophilic base like pyridine (1.2 equivalents) is added to scavenge the HCl generated during the reaction. 2-Chloroacetyl chloride (1.1 equivalents) is then added dropwise, maintaining the low temperature. The reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup involving washes with dilute acid and base removes the pyridine and any unreacted starting materials. The resulting organic layer is dried and concentrated to afford N'-(2-chloroacetoxy)cyclopropanecarboximidamide.

-

Expertise in Practice: Careful control of the temperature during the addition of the acid chloride is crucial to prevent side reactions and ensure a high yield of the desired O-acylated product.

Step 3: Intramolecular Cyclization to Form the 1,2,4-Oxadiazole Ring

This pivotal step involves the thermal cyclization of the O-acylated amidoxime to construct the 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole core.

-

Protocol: The crude N'-(2-chloroacetoxy)cyclopropanecarboximidamide is dissolved in a high-boiling point solvent, such as toluene or xylene, and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to isolate the 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole.

-

Causality: The high temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring.

Step 4: Hydrolysis to this compound

The final transformation is a nucleophilic substitution reaction to convert the chloromethyl group into the target hydroxymethyl group.

-

Protocol: The purified 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (1.0 equivalent) is dissolved in a mixture of a water-miscible organic solvent like 1,4-dioxane and water. A base, such as sodium hydroxide (1.5 equivalents), is added, and the reaction is gently heated. After the reaction is complete, the mixture is cooled, neutralized, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is purified by flash chromatography.

Caption: Synthetic workflow diagram.

Part 3: Data Summary and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Peaks (CDCl₃, δ ppm) |

| 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | C₆H₇ClN₂O | 158.59 | 4.70 (s, 2H), 2.25-2.15 (m, 1H), 1.35-1.25 (m, 2H), 1.20-1.10 (m, 2H) |

| This compound | C₆H₈N₂O₂ | 140.14 | 4.85 (s, 2H), 2.20-2.10 (m, 1H), 1.30-1.20 (m, 2H), 1.15-1.05 (m, 2H) |

Note: NMR data is predictive and may vary slightly based on experimental conditions.

Conclusion

The synthesis of this compound presented herein is a robust, well-understood, and scalable process. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for application in diverse drug discovery and development programs. The self-validating nature of each step, from starting material to final product, ensures a high degree of reproducibility and success.

References

A Technical Guide to the Molecular Structure and Synthetic Strategy of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

Foreword: The Architectural Significance of Heterocyclic Scaffolds

In the landscape of modern drug discovery, the rational design of small molecules hinges on a deep understanding of molecular architecture. Heterocyclic scaffolds, particularly five-membered rings containing multiple heteroatoms, represent a cornerstone of medicinal chemistry. Among these, the 1,2,4-oxadiazole ring is a "privileged" structure, prized for its unique electronic properties, metabolic stability, and its capacity to act as a bioisostere of amide and ester functionalities.[1][2] This guide provides an in-depth analysis of a specific, functionally rich derivative: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol. We will deconstruct its molecular features, outline a robust synthetic pathway, and contextualize its structural significance for therapeutic design, offering field-proven insights for professionals engaged in the pursuit of novel bioactive agents.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound is a precisely defined chemical entity, characterized by the fusion of three key functional motifs: a planar 1,2,4-oxadiazole core, a strained cyclopropyl ring, and a nucleophilic hydroxymethyl group. This combination imparts a distinct set of properties relevant to its interaction with biological systems.

The molecule's identity and computed properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 915920-06-8 | [3][4] |

| Molecular Formula | C₆H₈N₂O₂ | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 59.15 Ų | [3] |

| LogP (Computed) | 0.4393 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

Structural Analysis:

-

The 1,2,4-Oxadiazole Core: This five-membered aromatic ring is electron-deficient and planar. Its primary role in medicinal chemistry is to serve as a metabolically robust substitute for esters and amides.[1] Unlike esters, it is resistant to hydrolysis by common esterases, and unlike amides, it lacks an N-H donor, which can alter solubility and binding profiles. This stability is critical for developing drug candidates with favorable pharmacokinetic profiles.

-

The 5-Position Cyclopropyl Group: The cyclopropyl substituent is a classic "magic methyl" analogue, but with conformational rigidity. Its strained three-membered ring introduces a unique spatial and electronic character. In drug design, incorporating a cyclopropyl group can enhance binding affinity by optimizing interactions within a protein's hydrophobic pocket and can block sites of metabolism, thereby increasing the molecule's half-life.

-

The 3-Position Hydroxymethyl Group: The -CH₂OH moiety is a critical pharmacophoric feature. It provides a primary alcohol that can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This functionality is essential for anchoring the molecule to specific residues (e.g., serine, threonine, or aspartate) in a biological target's active site. Furthermore, it serves as a synthetic handle for further molecular elaboration, allowing for the creation of libraries of related compounds.

Section 2: Retrosynthesis and a Validated Experimental Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in organic chemistry.[5] The most reliable and convergent approach involves the condensation of an amidoxime with a carboxylic acid derivative, typically an ester, followed by a dehydrative cyclization.[1][6]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the oxadiazole ring, leading to two key starting materials: cyclopropanecarboxamidoxime and an ester of glycolic acid, such as methyl glycolate . This approach is favored due to the commercial availability and stability of the precursors.

Proposed Synthetic Workflow

A highly efficient and field-proven method for this transformation involves the use of a base, such as sodium hydroxide, in an aprotic polar solvent like dimethyl sulfoxide (DMSO) at room temperature.[7] This one-pot procedure avoids the need for harsh dehydrating agents or high temperatures, making it compatible with sensitive functional groups.

Step-by-Step Experimental Protocol

This protocol is a self-validating system based on established methodologies for oxadiazole synthesis from amidoximes and esters.[7][8]

-

Reagent Preparation: To a solution of cyclopropanecarboxamidoxime (1.0 eq) and methyl glycolate (1.2 eq) in anhydrous DMSO (0.5 M), add powdered sodium hydroxide (2.0 eq) portion-wise at room temperature.

-

Causality: DMSO is an ideal solvent as it effectively solvates the sodium salts of the intermediates. Using a slight excess of the ester ensures complete consumption of the limiting amidoxime. Powdered NaOH provides a high surface area for the reaction.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amidoxime is fully consumed.

-

Trustworthiness: The reaction proceeds via two stages: a rapid O-acylation of the amidoxime followed by a slower, base-mediated cyclodehydration. Monitoring ensures the reaction is driven to completion without forming degradation byproducts.

-

-

Aqueous Workup: Once complete, pour the reaction mixture into cold water and acidify to a pH of ~5-6 with 1M HCl.

-

Causality: This step neutralizes the excess base and protonates the product, preparing it for extraction. Acidification must be controlled to avoid hydrolysis of any sensitive groups.

-

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Expertise: Ethyl acetate is an effective solvent for extracting moderately polar compounds like the target molecule while leaving inorganic salts in the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Section 3: Structural Elucidation via Spectroscopic Analysis

While a definitive crystal structure is the gold standard, the molecular structure of the synthesized compound can be unequivocally confirmed using a suite of standard spectroscopic techniques. The following table outlines the expected data based on the known structure, providing a benchmark for characterization.

| Technique | Expected Observations |

| ¹H NMR | - Cyclopropyl Protons: Complex multiplets in the upfield region (~0.8-1.5 ppm).- Methylene Protons (-CH₂OH): A singlet or doublet around ~4.5-4.8 ppm.- Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O, typically ~2.0-3.0 ppm. |

| ¹³C NMR | - Cyclopropyl Carbons: Signals in the aliphatic region (~5-15 ppm).- Methylene Carbon (-CH₂OH): A signal around ~55-65 ppm.- Oxadiazole C3: A downfield signal around ~165-170 ppm.- Oxadiazole C5: A further downfield signal around ~175-180 ppm. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 141.0659 (Calculated for C₆H₉N₂O₂⁺).- [M+Na]⁺: Expected at m/z 163.0478 (Calculated for C₆H₈N₂O₂Na⁺). |

| FT-IR (cm⁻¹) | - O-H Stretch: Broad absorption band around 3200-3500 cm⁻¹.- C-H Stretch (aliphatic): Sharp peaks around 2850-3000 cm⁻¹.- C=N Stretch: Absorption around 1600-1650 cm⁻¹.- C-O Stretch: Strong absorption around 1000-1100 cm⁻¹. |

Section 4: Significance in Modern Drug Development

The true value of this compound lies in its application as a versatile building block for constructing more complex drug candidates. The 1,2,4-oxadiazole core has been incorporated into numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[9][10][11]

The Principle of Bioisosterism

The 1,2,4-oxadiazole ring is a classic bioisostere of an ester or amide group. This means it mimics the size, shape, and electronic properties of these groups while offering superior metabolic stability. This strategy is frequently employed to overcome drug metabolism issues and improve a compound's oral bioavailability.

By utilizing this compound, a drug development professional can introduce this valuable heterocyclic core while retaining a key hydrogen-bonding feature (the primary alcohol) and a metabolically robust lipophilic group (the cyclopropyl ring). The alcohol can be further functionalized, for example, by converting it into an ether, ester, or amine, to explore the structure-activity relationship (SAR) of a lead compound series.

Conclusion

This compound is more than a simple chemical compound; it is a carefully designed molecular tool. Its structure embodies key principles of modern medicinal chemistry: metabolic stability through a heterocyclic core, potency modulation via a rigid lipophilic group, and target engagement through a flexible hydrogen-bonding domain. The synthetic route outlined herein is robust, efficient, and grounded in established chemical precedent, ensuring its accessibility for research and development. For scientists working at the frontier of drug discovery, understanding and utilizing building blocks like this is paramount to designing the next generation of effective and safe therapeutics.

References

-

PubChem. (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol. Available from: [Link]

-

PubChemLite. (5-cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)methanol. Available from: [Link]

-

MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available from: [Link]

-

National Institutes of Health (NIH). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Available from: [Link]

-

Chemchart. 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE. Available from: [Link]

-

ResearchGate. Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Available from: [Link]

-

Biol. Mol. Chem. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]

-

PubChem. (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol. Available from: [Link]

-

MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

ResearchGate. Synthesis of 1,2,4-Oxadiazoles. Available from: [Link]

-

PubMed. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

ACS Publications. Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. Available from: [Link]

- Google Patents. Process for the preparation of cyclopropylmethanol.

-

National Institutes of Health (NIH). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Available from: [Link]

-

MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]

-

National Institutes of Health (NIH). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 915920-06-8|this compound|BLD Pharm [bldpharm.com]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

Spectroscopic Data for (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction of its ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational dataset and detailed analytical methodologies to support the identification, characterization, and quality control of this molecule. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound (CAS No. 915920-06-8) is a small organic molecule featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and a hydroxymethyl group at the 3-position.[1][2][3] The unique combination of a strained cyclopropyl ring and a heteroaromatic oxadiazole core makes this compound a potentially valuable building block in the synthesis of novel therapeutic agents. The 1,2,4-oxadiazole moiety is a well-known bioisostere for esters and amides, often contributing to improved metabolic stability and pharmacokinetic properties of drug candidates.[4]

Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of such compounds throughout the drug discovery and development process. This guide provides a detailed roadmap for acquiring and interpreting the key spectroscopic data for this molecule.

Figure 1: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, methoxy, and hydroxyl protons. The peculiar upfield chemical shift of cyclopropyl protons is a result of the ring current effect from the three-membered ring's sigma bonds.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH (cyclopropyl) | ~1.5 - 1.8 | Multiplet | 1H | Methine proton of the cyclopropyl group, deshielded by the oxadiazole ring. |

| -CH₂ (cyclopropyl) | ~1.1 - 1.4 | Multiplet | 4H | Diastereotopic methylene protons of the cyclopropyl group. |

| -CH₂OH | ~4.8 | Singlet | 2H | Methylene protons adjacent to the electronegative oxygen and the oxadiazole ring. |

| -OH | ~2.5 - 3.5 | Broad Singlet | 1H | Labile hydroxyl proton; chemical shift is concentration and solvent dependent.[7] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (oxadiazole) | ~168 - 172 | Carbon atom of the oxadiazole ring bonded to the hydroxymethyl group.[8] |

| C5 (oxadiazole) | ~175 - 180 | Carbon atom of the oxadiazole ring bonded to the cyclopropyl group.[8] |

| -CH₂OH | ~55 - 60 | Methylene carbon of the alcohol. |

| -CH (cyclopropyl) | ~10 - 15 | Methine carbon of the cyclopropyl group. |

| -CH₂ (cyclopropyl) | ~5 - 10 | Methylene carbons of the cyclopropyl group. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.[7]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH signal should disappear or significantly diminish.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₆H₈N₂O₂, Molecular Weight: 140.14 g/mol ), electrospray ionization (ESI) in positive mode is expected to yield the protonated molecule [M+H]⁺ at m/z 141.06.[2][3]

Table 3: Predicted Key Mass Fragments

| m/z | Ion Formula | Predicted Origin |

| 141.06 | [C₆H₉N₂O₂]⁺ | [M+H]⁺ |

| 123.05 | [C₆H₇N₂O]⁺ | Loss of H₂O from [M+H]⁺ |

| 111.05 | [C₅H₇N₂O]⁺ | Loss of CH₂O from [M+H]⁺ |

| 97.06 | [C₄H₅N₂O]⁺ | Cleavage of the cyclopropyl ring |

| 83.04 | [C₄H₅N₂]⁺ | Ring cleavage of the oxadiazole |

| 69.04 | [C₃H₃N₂]⁺ | Further fragmentation of the oxadiazole ring |

The fragmentation of 1,2,4-oxadiazoles often involves the cleavage of the N-O bond and subsequent ring opening.[9]

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 141.06) to induce fragmentation and obtain a detailed fragmentation spectrum.

-

-

Data Analysis: Determine the accurate mass of the parent ion and its fragments. Use the fragmentation pattern to confirm the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | O-H stretch | Alcohol (-OH) | Broad, Strong |

| 3100 - 3000 | C-H stretch | Cyclopropyl C-H | Medium |

| 2960 - 2850 | C-H stretch | Methylene (-CH₂-) | Medium |

| 1620 - 1580 | C=N stretch | 1,2,4-Oxadiazole ring | Medium |

| 1470 - 1420 | C-H bend | Methylene (-CH₂-) | Variable |

| 1260 - 1000 | C-O stretch | Primary Alcohol | Strong |

| 1100 - 1000 | Ring vibrations | 1,2,4-Oxadiazole ring | Medium |

The broadness of the O-H stretching band is due to hydrogen bonding.[7] The C-O stretching frequency for a primary alcohol is typically found in the 1075-1000 cm⁻¹ range.[10]

Experimental Protocol for IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The final spectrum is presented as a plot of transmittance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.[11]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, along with the detailed experimental protocols, offer a solid foundation for the analytical characterization of this compound. Researchers and drug development professionals can use this guide to support the synthesis, purification, and quality control of this compound, thereby ensuring the integrity of their research and development activities. The application of the described self-validating analytical workflows will contribute to the generation of reliable and reproducible scientific data.

References

-

This compound - Angene Chemical. (URL: [Link])

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. (URL: [Link])

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. (URL: [Link])

-

LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. (URL: [Link])

-

Selva, A., Traldi, P., & Vettori, U. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 775. (URL: [Link])

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35. (URL: [Link])

-

Srivastava, R. M., & Carpenter, B. K. (1986). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 24(5), 409-411. (URL: [Link])

-

Varejão, J. O. P., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8329. (URL: [Link])

-

docbrown.info. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. (URL: [Link])

-

Cotelle, P., & Cotelle, P. (2002). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Arkivoc, 2003(5), 119-135. (URL: [Link])

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: [Link])

-

docbrown.info. (n.d.). CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol. (URL: [Link])

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

1H NMR spectrum of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

Introduction: Elucidating a Heterocyclic Scaffold

This compound (CAS No. 915920-06-8, Molecular Formula: C₆H₈N₂O₂) is a heterocyclic compound featuring a synthetically valuable 1,2,4-oxadiazole ring linked to a cyclopropyl group and a hydroxymethyl moiety.[1] The 1,2,4-oxadiazole core is a prevalent scaffold in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides.[2][3] Similarly, the cyclopropyl group is of significant interest in drug design for its ability to introduce conformational rigidity and modulate electronic properties. The precise and unambiguous structural confirmation of such molecules is paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the definitive analytical technique for this purpose.[4]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and scientists, offering not just a spectral interpretation but also the underlying principles and experimental considerations necessary for achieving high-quality, reproducible results. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, present a robust experimental protocol, and culminate in a detailed assignment of the spectrum.

Pillar 1: Theoretical Foundations of the ¹H NMR Spectrum

A deep understanding of the ¹H NMR spectrum begins with the fundamental principles that govern the behavior of protons in a magnetic field. For this compound, the key parameters are chemical shift, spin-spin coupling, and signal integration, each providing a unique piece of the structural puzzle.[5][6]

Chemical Shift (δ): The Electronic Environment of Protons

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher frequency (downfield, higher ppm value), while electron-donating groups or specific magnetic anisotropy effects can cause shielding (upfield, lower ppm value).[7][8]

-

Cyclopropyl Protons (H-c, H-d): The protons of a cyclopropane ring exhibit a distinctive and characteristic upfield shift, typically appearing between 0.2 and 1.5 ppm.[9][10] This significant shielding is attributed to an aromatic-like ring current generated by the electrons in the three carbon-carbon bonds of the strained ring.[9][10] In this molecule, the protons are diastereotopic. The two protons on each carbon are non-equivalent (geminal), and their relationship to the methine proton is also distinct (vicinal, cis/trans). The methine proton (H-b), being directly attached to the electron-withdrawing oxadiazole ring, is expected to be shifted further downfield compared to the methylene protons of the cyclopropyl ring.

-

Methylene Protons (H-a): The two protons of the hydroxymethyl group (-CH₂OH) are adjacent to two electronegative moieties: the oxygen atom of the alcohol and the 1,2,4-oxadiazole ring. This dual deshielding effect will shift their resonance significantly downfield, typically expected in the 3.5-5.5 ppm range.[6][11] In many 1,2,4-oxadiazole derivatives containing a chloromethyl group, this signal appears as low as 5.75 ppm, highlighting the strong deshielding nature of the ring.[2]

-

Hydroxyl Proton (H-e): The chemical shift of the hydroxyl proton (-OH) is highly variable (typically 1-5.5 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[8][12] Its signal is often broad and may not exhibit clear coupling to adjacent protons if it is undergoing rapid chemical exchange.[13]

Spin-Spin Coupling (J): Deciphering Connectivity

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides direct evidence of through-bond connectivity between non-equivalent protons.[14] The multiplicity of a signal generally follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[15]

-

Cyclopropyl System: The cyclopropyl protons will display a complex and informative splitting pattern.

-

Geminal Coupling (²J): Coupling between the two non-equivalent protons on the same carbon atom.

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbons. In a cyclopropane ring, the cis-coupling constant (³J_cis_) is typically larger than the trans-coupling constant (³J_trans_).[16][17] This intricate network of couplings will result in the cyclopropyl signals appearing as complex multiplets.

-

-

Methylene-Hydroxyl Coupling (³J_H-a,H-e_): The methylene protons (H-a) may couple with the hydroxyl proton (H-e), which would split the -CH₂- signal into a triplet. However, this coupling is often not observed in protic solvents like CDCl₃ due to rapid proton exchange, resulting in a singlet for the methylene group and a broad singlet for the hydroxyl group. In a non-protic solvent like DMSO-d₆, this coupling is more likely to be resolved.[12]

-

Long-Range Coupling (⁴J or ⁵J): While typically small (<1 Hz), long-range couplings can sometimes be observed, especially through rigid systems or pi systems.[18][19] In this molecule, a potential four-bond coupling (⁴J) could exist between the methine proton of the cyclopropyl ring (H-b) and the methylene protons (H-a) through the oxadiazole ring, though it may be too small to resolve.

Pillar 2: A Self-Validating Experimental Protocol

The integrity of NMR data is built upon a foundation of meticulous experimental practice. The following protocol is designed to yield a high-resolution, unambiguous ¹H NMR spectrum of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing and Solvent Selection:

-

Accurately weigh 5-10 mg of the title compound. A higher concentration ensures a good signal-to-noise ratio with fewer scans.[20]

-

Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue or if resolving the -OH coupling is desired, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[21][22]

-

-

Dissolution and Filtration:

-

Dissolve the sample in approximately 0.6 mL of the chosen solvent in a small, clean vial. The optimal sample depth in a standard 5 mm NMR tube is around 4-5 cm.[20]

-

To ensure spectral quality, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube.[20][23]

-

-

Data Acquisition:

-

Instrumentation: A 400 MHz or higher field spectrometer is recommended for resolving the complex splitting patterns of the cyclopropyl group.

-

Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.[21]

-

Parameter Optimization: Set the acquisition parameters according to the guidelines in Table 2. A sufficient relaxation delay (D1) is crucial for accurate signal integration, especially in quantitative studies. It should be at least 5 times the longest T₁ relaxation time of the protons in the molecule.[24]

-

Table 1: Recommended NMR Solvents

| Solvent | Residual ¹H Peak (δ, ppm) | Water Peak (δ, ppm) | Rationale |

| Chloroform-d (CDCl₃) | ~7.26 | ~1.56 | Good for general organic compounds; -OH coupling often not observed. |

| DMSO-d₆ | ~2.50 | ~3.33 | High dissolving power; preserves -OH coupling, making it observable.[12] |

Table 2: Typical ¹H NMR Acquisition Parameters (400 MHz)

| Parameter | Setting | Rationale |

| Pulse Program | zg30 | A standard 30° pulse sequence is good for routine analysis and allows for a shorter relaxation delay.[25] |

| Spectral Width (SW) | ~16 ppm | Ensures all proton signals, from upfield cyclopropyl to potentially downfield protons, are captured.[26] |

| Acquisition Time (AT) | 2-4 s | Provides good digital resolution to resolve fine coupling details.[24] |

| Relaxation Delay (D1) | 2-5 s | Allows for near-complete relaxation of protons between scans, ensuring accurate integration. |

| Number of Scans (NS) | 8-16 | A sufficient number to achieve a good signal-to-noise ratio for a moderately concentrated sample.[24] |

Pillar 3: Spectral Interpretation and Data Visualization

Based on the theoretical principles and data from analogous structures, we can predict and assign the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data and Assignments

The spectrum is expected to show four distinct sets of signals plus a variable hydroxyl proton signal.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-a | -CH ₂OH | 2H | ~4.8 - 5.0 | s (or t) | ³J_H-a,H-e_ ≈ 5-7 (if coupled) |

| H-b | Cyclopropyl -CH | 1H | ~2.2 - 2.5 | m | Complex |

| H-c / H-d | Cyclopropyl -CH ₂ | 4H | ~1.1 - 1.5 | m | Complex |

| H-e | -OH | 1H | Variable (1-5) | br s (or t) | ³J_H-a,H-e_ ≈ 5-7 (if coupled) |

-

Signal H-a (-CH₂OH): This signal will appear as a singlet around 4.9 ppm. The strong deshielding from the adjacent oxadiazole ring and the hydroxyl group justifies this downfield position. In the absence of proton exchange (e.g., in DMSO-d₆), it would likely appear as a triplet due to coupling with the -OH proton.

-

Signal H-b (Cyclopropyl-CH): The methine proton, directly attached to the C5 position of the oxadiazole ring, will be the most downfield of the cyclopropyl protons, likely appearing as a complex multiplet around 2.3 ppm. It is coupled to all four other cyclopropyl protons.

-

Signals H-c/H-d (Cyclopropyl-CH₂): The four methylene protons of the cyclopropyl ring will appear in the characteristic upfield region, around 1.1-1.5 ppm. Due to the complex geminal and vicinal (cis and trans) couplings, these signals will overlap to form a complex multiplet.

-

Signal H-e (-OH): This signal will be a broad singlet with a variable chemical shift. Its identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH signal will disappear due to proton-deuterium exchange.[13]

Visualization of Molecular Structure and J-Coupling

The following diagram illustrates the key proton-proton coupling interactions within the molecule.

Caption: Coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that allows for its complete and unambiguous structural verification. The key spectral signatures include the highly shielded and complex multiplets of the cyclopropyl protons in the upfield region (1.1-2.5 ppm), a distinct singlet for the deshielded methylene protons (~4.9 ppm), and a broad, exchangeable signal for the hydroxyl proton. By employing the robust experimental protocols and theoretical understanding detailed in this guide, researchers can confidently acquire and interpret high-quality NMR data, a critical step in the characterization of novel chemical entities for drug discovery and development.

References

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

Zhang, M.-X., et al. (2023). Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-o. OSTI.gov. Retrieved from [Link]

-

PubMed. (n.d.). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Retrieved from [Link]

-

University of Missouri. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

- Godhaviya, et al. (2015). A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 481-486.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Yan, C., et al. (2017). Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions, 46, 14210. [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

PubMed. (2025, November 5). Synthesis and evaluation of new 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives and their application as OXPHOS inhibitors. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

- Unknown Source. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

YouTube. (2023, January 5). How to Interpret 1H NMR Spectra: Part 1 - Introduction to NMR. Retrieved from [Link]

-

Universidad de Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

PubMed Central. (2023, March 21). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. Retrieved from [Link]

-

UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Proton NMR Table [www2.chemistry.msu.edu]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. youtube.com [youtube.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. publish.uwo.ca [publish.uwo.ca]

- 22. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 23. organomation.com [organomation.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 26. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

13C NMR of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

An In-Depth Technical Guide to the ¹³C NMR of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. For novel heterocyclic compounds, such as this compound—a molecule of interest in medicinal chemistry—a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and further development.[1] This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, blending theoretical principles with practical, field-proven experimental protocols. We will dissect the expected chemical shifts based on structural components, outline a robust methodology for data acquisition, and provide a framework for accurate spectral interpretation.

Introduction: The Structural Significance of this compound

The molecule this compound, with the chemical formula C₆H₈N₂O₂, combines three distinct chemical moieties: a cyclopropyl ring, a 1,2,4-oxadiazole core, and a hydroxymethyl group.[2][3] The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, valued for its metabolic stability and its role as a bioisostere for esters and amides.[1] The attached cyclopropyl group can enhance metabolic stability and binding affinity, while the methanol substituent provides a handle for further synthetic modification.

Given this structural complexity, ¹³C NMR spectroscopy is an indispensable tool. It allows for the unambiguous detection and characterization of every unique carbon environment within the molecule, confirming the successful synthesis and structural integrity of this specific arrangement.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows. This numbering scheme will be used for all spectral assignments.

Caption: Numbering scheme for the carbon atoms.

Theoretical ¹³C NMR Spectrum: A Predictive Analysis

Before acquiring an experimental spectrum, a robust theoretical prediction serves as a critical roadmap for interpretation. The chemical shift (δ) of each carbon is governed by its local electronic environment, including hybridization, inductive effects from electronegative atoms, and anisotropic effects. The overall ¹³C NMR spectrum is expected to show five distinct signals, as the two methylene carbons of the cyclopropyl group (C2 and C3) are chemically equivalent due to symmetry.[4]

Analysis by Structural Fragment

-

1,2,4-Oxadiazole Ring (C4, C5): The carbon atoms within the heterocyclic ring are the most deshielded in the molecule. Their sp² hybridization and proximity to electronegative oxygen and nitrogen atoms cause their signals to appear far downfield. Literature data for substituted 1,2,4-oxadiazoles show that C5 typically resonates at a higher frequency than C3 (here, C4).[5] We can expect C4 to be in the range of 167-169 ppm and C5 to be in the range of 174-178 ppm.[5]

-

Hydroxymethyl Group (C6): This sp³-hybridized carbon is directly attached to an electronegative oxygen atom, resulting in a significant downfield shift compared to a standard alkane. Typical chemical shifts for carbons in an alcohol (CH-O) environment are in the 60-80 ppm range.[6] Given its attachment to the electron-withdrawing oxadiazole ring, its signal is predicted to be at the lower end of this range, approximately 60-65 ppm.

-

Cyclopropyl Group (C1, C2, C3): Carbons in a cyclopropyl ring are famously shielded due to the unique ring strain and hybridization, often appearing upfield, sometimes even below 0 ppm.[7]

-

C1 (Methine Carbon): This carbon is attached directly to the oxadiazole ring, which will deshield it relative to an unsubstituted cyclopropane. Its signal is expected in the 5-15 ppm range.

-

C2 & C3 (Methylene Carbons): These two carbons are equivalent and will produce a single signal. They are more shielded than C1 and are predicted to appear in the 5-10 ppm range.

-

Predicted Chemical Shift Summary

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from established chemical shift ranges and the use of predictive algorithms.[8][9]

| Carbon Atom(s) | Hybridization | Chemical Environment | Predicted Shift (δ, ppm) | Rationale |

| C5 | sp² | Oxadiazole Ring (C=N-O) | 174 – 178 | Highly deshielded by adjacent N and O atoms.[5] |

| C4 | sp² | Oxadiazole Ring (N=C-O) | 167 – 169 | Deshielded by adjacent N and O atoms.[5] |

| C6 | sp³ | Methanol Linker (-CH₂OH) | 60 – 65 | Attached to electronegative oxygen.[6] |

| C1 | sp³ | Cyclopropyl Methine (-CH-) | 5 – 15 | Shielded by ring strain, deshielded by ring substituent. |

| C2, C3 | sp³ | Cyclopropyl Methylene (-CH₂-) | 5 – 10 | Highly shielded due to ring strain.[7] |

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the final spectrum is directly dependent on a meticulous experimental approach. This protocol is designed to be self-validating, ensuring reliable and reproducible results.

Caption: Standard workflow for ¹³C NMR analysis.

Sample Preparation

The causality behind this step is to create a homogenous solution free of particulates, which can degrade spectral quality by distorting the local magnetic field.

-

Mass Determination: Accurately weigh between 50-100 mg of this compound. This concentration is a balance between achieving good signal-to-noise in a reasonable time and avoiding viscosity issues that can broaden spectral lines.[10]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively clean spectral window. If solubility is an issue, DMSO-d₆ can be used. The volume should be 0.6-0.7 mL to ensure the sample fills the detection region of the NMR coil.[10]

-

Dissolution and Filtration: Dissolve the sample in the solvent, using a small vial. To ensure magnetic field homogeneity, the final solution must be free of suspended solids. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is sufficient (e.g., CDCl₃ at 77.16 ppm).

Instrument Setup and Data Acquisition

These parameters are chosen to maximize signal while minimizing experimental time for routine structural confirmation.

-